molecular formula C14H13ClN6 B6470560 5-chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2640893-21-4

5-chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B6470560
CAS No.: 2640893-21-4
M. Wt: 300.74 g/mol
InChI Key: SBJRXQVMCGLCNM-UHFFFAOYSA-N
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Description

5-chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a piperazine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the pyridine core: Starting with a suitable pyridine derivative, such as 5-chloro-6-bromopyridine-3-carbonitrile.

    Nucleophilic substitution: The bromine atom is substituted with a piperazine derivative, such as 4-(pyrimidin-4-yl)piperazine, under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Substitution reactions: The piperazine and pyrimidine rings can participate in further substitution reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted pyridine derivative.

Scientific Research Applications

5-chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:

    Medicinal chemistry: As a scaffold for developing new drugs, particularly those targeting central nervous system disorders.

    Biological studies: Used in studies to understand the interaction of heterocyclic compounds with biological targets.

    Chemical biology: Employed in the design of probes for studying biological pathways.

    Industrial applications: Potential use in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit a particular enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-6-[4-(pyridin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile: Lacks the chloro substituent.

    5-chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine-3-carbonitrile: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

The uniqueness of 5-chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyridine and pyrimidine rings, along with the piperazine moiety, allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

5-chloro-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN6/c15-12-7-11(8-16)9-18-14(12)21-5-3-20(4-6-21)13-1-2-17-10-19-13/h1-2,7,9-10H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJRXQVMCGLCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2)C3=C(C=C(C=N3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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